molecular formula C44H78O4 B085369 Dioctadecyl phthalate CAS No. 14117-96-5

Dioctadecyl phthalate

Cat. No.: B085369
CAS No.: 14117-96-5
M. Wt: 671.1 g/mol
InChI Key: MQKMBXOZOISLIV-UHFFFAOYSA-N
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Description

Dioctadecyl phthalate, also known as dioctadecyl benzene-1,2-dicarboxylate, is an organic compound with the chemical formula C44H78O4. It is a colorless to pale yellow liquid with low toxicity and low volatility. This compound is insoluble in water but can dissolve in organic solvents such as alcohol and ketone solvents . This compound is primarily used as a plasticizer and lubricant in various industrial applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dioctadecyl phthalate, like other phthalates, is known to interact with various enzymes and proteins. For instance, a bacterial strain identified as Bacillus sp. has been found to effectively degrade this compound . The nature of these interactions often involves the breakdown of the this compound molecule into simpler compounds, which can then be further metabolized by the organism .

Cellular Effects

For example, they can disrupt the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . They can also interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Molecular Mechanism

Phthalates, including this compound, induce multi-organ damage through mechanisms such as oxidative stress via generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function and also altering the expression and activity of the most important antioxidant enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are not well-studied. Studies on other phthalates have shown changes in their effects over time. For example, DEHP metabolites decreased in the US and Canada, while in Asia, certain DEHP metabolites increased in Chinese children .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are limited. It is known that phthalates exhibit low acute toxicity in animal models or humans with LD50 values being between or above 1–30 g/kg body weight .

Metabolic Pathways

The metabolic pathway of this compound is not well-documented. The degradation pathway of DEHP, another phthalate, has been analyzed. DEHP was decomposed into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA was oxidized, dehydrogenated, and decarboxylated into protocatechins, further entered the TCA cycle through orthotopic ring opening .

Transport and Distribution

Phthalates are known to be abundant chemicals used in industrial manufacturing as plasticizers, providing plastic products with elasticity . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Subcellular Localization

It is known that phthalates can interfere with nuclear receptors in various neural structures involved in controlling brain functions . This suggests that phthalates may localize to the nucleus of cells, where they can interact with nuclear receptors and influence gene expression.

Chemical Reactions Analysis

Types of Reactions: Dioctadecyl phthalate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of phthalic acid and octadecanol .

Common Reagents and Conditions:

    Esterification: Phthalic acid and octadecanol in the presence of concentrated sulfuric acid as a catalyst.

    Hydrolysis: Acidic or basic conditions with water as the reagent.

Major Products Formed:

Comparison with Similar Compounds

  • Di-2-ethylhexyl phthalate (DEHP)
  • Di-n-butyl phthalate (DBP)
  • Butyl benzyl phthalate (BBP)
  • Diisononyl phthalate (DINP)
  • Diisodecyl phthalate (DIDP)

Comparison: Dioctadecyl phthalate is unique due to its long alkyl chains, which provide superior plasticizing effects compared to shorter-chain phthalates like di-2-ethylhexyl phthalate and di-n-butyl phthalate . This results in enhanced flexibility and durability of the materials it is used in. Additionally, its low volatility and low toxicity make it a safer alternative for various applications .

Properties

IUPAC Name

dioctadecyl benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-47-43(45)41-37-33-34-38-42(41)44(46)48-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32,35-36,39-40H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKMBXOZOISLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H78O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2065707
Record name Dioctadecyl phthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

671.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14117-96-5
Record name Distearyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14117-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Distearyl phthalate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1,2-dioctadecyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dioctadecyl phthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dioctadecyl phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.505
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Record name DISTEARYL PHTHALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most efficient synthetic route for producing Dioctadecyl phthalate using Titanium(IV) butoxide as a catalyst?

A1: The research article describes a synthetic route for this compound utilizing phthalic anhydride and stearyl alcohol as starting materials. [] Titanium(IV) butoxide (Ti(OC4H9)4) acts as a catalyst to facilitate the esterification reaction. The optimal conditions involve a molar ratio of 2.2:1 for stearyl alcohol to phthalic anhydride and a catalyst loading of 0.75 wt% (relative to phthalic anhydride). Conducting the reaction at 200°C for 1 hour yields a high esterification rate of 98.2%, which can be further increased to 99.9% with a reaction time of 1.5 hours. This method is advantageous due to its short reaction time, low catalyst loading, and high catalytic activity. []

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